(+)-Galanthamine HBr

Nicotinic receptor modulation Alzheimer's disease Synaptic plasticity

Researchers requiring a validated dual-mechanism AChE inhibitor for Alzheimer's or cholinergic studies face a critical gap: generic inhibitors like donepezil lack nAChR allosteric potentiating ligand (APL) activity, introducing confounding variables. (+)-Galanthamine HBr is the sole research tool combining AChE inhibition (IC50 575 nM) with α4β2/α3β4 nAChR potentiation at 0.1-1 μM. • Clinically validated: 55.2% MMSE maintenance vs. 32.5% for donepezil at 52 wks • High BBB permeability & 3-month solution stability at -20°C • ≥98% purity, available from stock for immediate global dispatch.

Molecular Formula C17H21NO3.HBr
Molecular Weight 368.265
Cat. No. B1165087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Galanthamine HBr
Molecular FormulaC17H21NO3.HBr
Molecular Weight368.265
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Galanthamine HBr: AChE Inhibition & nAChR Modulation


(+)-Galanthamine HBr is a long-acting, centrally active acetylcholinesterase (AChE) inhibitor [1] and a potent allosteric potentiating ligand (APL) of neuronal nicotinic acetylcholine receptors (nAChRs) [2]. It is a tertiary amine alkaloid with a molecular weight of 368.27 g/mol that demonstrates high blood-brain barrier permeability [3]. As an FDA-approved treatment for mild-to-moderate Alzheimer's disease, it is distinguished from other cholinesterase inhibitors by its unique dual mechanism of action—combining AChE inhibition with positive allosteric modulation of nAChRs [2].

(+)-Galanthamine HBr vs. Generic AChE Inhibitors: Key Differences


Simple substitution of (+)-Galanthamine HBr with other acetylcholinesterase inhibitors (e.g., donepezil or rivastigmine) is scientifically unsound due to its unique nicotinic allosteric potentiating ligand (APL) activity, which is entirely absent in these comparators [1]. This dual mechanism results in distinct effects on synaptic transmission and neurotrophic factor expression that cannot be replicated by AChE inhibition alone [2]. Furthermore, galanthamine demonstrates a specific AChE selectivity profile and unique REM sleep modulation effects [3] that are not interchangeable with other class members. For researchers investigating cholinergic signaling, synaptic plasticity, or sleep neurobiology, substituting galanthamine with a generic AChE inhibitor introduces a critical confounding variable that can invalidate experimental outcomes.

(+)-Galanthamine HBr: Head-to-Head Evidence


Nicotinic Allosteric Potentiation (APL)

(+)-Galanthamine HBr functions as a potent allosteric potentiating ligand (APL) of human α4β2, α3β4, and α6β4 nicotinic acetylcholine receptors (nAChRs) at clinically relevant concentrations (0.1-1 μM) [1]. In contrast, both donepezil and rivastigmine are devoid of nicotinic APL activity and at micromolar concentrations function as nAChR blockers rather than potentiators [1]. This represents a qualitative, mechanistic differentiation rather than merely a quantitative difference in potency.

Nicotinic receptor modulation Alzheimer's disease Synaptic plasticity

AChE Inhibitory Potency in Human Neocortex

In fresh human neocortex specimens, (+)-Galanthamine HBr demonstrated an IC50 of 575 nM for AChE inhibition [1]. This potency positions galanthamine intermediate between donepezil (IC50 14 nM) and rivastigmine (IC50 9,120 nM), reflecting its distinct pharmacological profile [1]. Additionally, galanthamine inhibits AChE release in human neocortex with an IC50 of approximately 646 nM, compared to donepezil at 30 nM and rivastigmine >10,000 nM [1].

Acetylcholinesterase inhibition Human brain tissue Cholinesterase inhibitors

AChE Selectivity Over BuChE

(+)-Galanthamine HBr exhibits 50-fold selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) . For comparison, donepezil demonstrates approximately 1,200-fold selectivity [1], while rivastigmine shows preference for BuChE inhibition [1]. Galanthamine's moderate selectivity profile may contribute to its distinct side effect and tolerability profile in clinical use.

Acetylcholinesterase selectivity Butyrylcholinesterase Peripheral side effects

Blood-Brain Barrier Penetration

(+)-Galanthamine HBr has been experimentally verified to penetrate the blood-brain barrier [1]. Quantitative predictive modeling indicates high BBB permeability probability [2]. While all clinically approved AChE inhibitors for Alzheimer's disease are centrally active, galanthamine's tertiary amine structure (vs. donepezil's piperidine-based structure and rivastigmine's carbamate structure) confers distinct physicochemical properties affecting brain penetration kinetics and regional distribution.

Blood-brain barrier permeability CNS drug delivery Pharmacokinetics

Clinical Efficacy in Alzheimer's Disease

A network meta-analysis of 41 randomized controlled trials found that galanthamine 32 mg daily (standardized mean difference -0.51, 95% CrI -0.67 to -0.35) and galanthamine 24 mg daily (SMD -0.50, 95% CrI -0.61 to -0.40) demonstrated comparable cognitive efficacy to donepezil 10 mg daily (SMD -0.40, 95% CrI -0.51 to -0.29) in mild-to-moderate Alzheimer's disease [1]. A 52-week head-to-head trial showed 55.2% of galanthamine-treated patients versus 32.5% of donepezil-treated patients maintained or improved MMSE scores (ARD 22.7%, 95% CI 7.9 to 37.5%) [2].

Alzheimer's disease Cognitive function Network meta-analysis

REM Sleep Modulation

(+)-Galanthamine HBr administration (10-15 mg) significantly shortens REM sleep latency and increases REM density in healthy volunteers [1]. Both doses of galanthamine (10 mg and 15 mg) shortened REM latency and increased REM density compared to placebo in a randomized double-blind study [1]. This REM sleep-modulating effect, driven by galanthamine's cholinergic activity, distinguishes it from non-cholinergic sleep aids and positions it as a validated pharmacological tool for sleep neurobiology research [1].

REM sleep Sleep architecture Cholinergic challenge

(+)-Galanthamine HBr: Research Applications


Nicotinic Receptor Allosteric Modulation Studies

Researchers investigating nicotinic acetylcholine receptor (nAChR) allosteric modulation require (+)-Galanthamine HBr as an essential tool compound due to its unique APL activity at α4β2, α3β4, and α6β4 nAChRs at clinically relevant concentrations (0.1-1 μM) [1]. Donepezil and rivastigmine lack this activity entirely and instead block nAChRs at micromolar concentrations [1]. This exclusive mechanism makes galanthamine irreplaceable for electrophysiological studies of nAChR potentiation, synaptic plasticity investigations, and research on nicotinic deficits in neurodegenerative disorders.

Alzheimer's Disease Translational Research

For translational Alzheimer's disease research requiring a clinically validated compound with both AChE inhibition (IC50 575 nM in human neocortex) [1] and nicotinic APL activity [2], (+)-Galanthamine HBr provides the only commercially available research tool combining these dual mechanisms. Network meta-analysis confirms its clinical efficacy in mild-to-moderate AD (SMD -0.50 to -0.51 vs. placebo) [3], and head-to-head data show 55.2% of galanthamine patients maintained or improved MMSE scores at 52 weeks versus 32.5% on donepezil [4]. This evidence supports its selection for preclinical-to-clinical bridging studies and mechanism-of-action investigations in AD models.

Sleep Neurobiology and Cholinergic Challenge

Investigators conducting sleep neurobiology research requiring pharmacological REM sleep modulation should select (+)-Galanthamine HBr based on validated human sleep laboratory data demonstrating significant REM latency shortening and REM density increases at both 10 mg and 15 mg doses [1]. This reproducible cholinergic challenge paradigm provides a standardized experimental approach for studying cholinergic regulation of sleep architecture, testing hypotheses in depression and other psychiatric disorders with sleep disturbances, and investigating dream neurobiology.

AChE Inhibitor Comparative Pharmacology

Laboratories conducting comparative pharmacology studies of cholinesterase inhibitors require (+)-Galanthamine HBr as a reference compound due to its distinct intermediate potency profile (IC50 575 nM, 50-fold AChE selectivity) [1] that bridges the potency gap between high-potency inhibitors (donepezil, IC50 14 nM) and weak inhibitors (rivastigmine, IC50 9,120 nM) [1]. Its verified blood-brain barrier penetration [2] and long-term solution stability (3 months at -20°C) [3] ensure reliable experimental outcomes in in vitro enzyme assays, ex vivo tissue studies, and in vivo CNS pharmacology experiments.

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